2-(2-Nitrophenyl)-2,3-dihydro-1h-naphtho[1,2-e][1,3]oxazine
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Overview
Description
2-(2-Nitrophenyl)-2,3-dihydro-1h-naphtho[1,2-e][1,3]oxazine is a heterocyclic compound that belongs to the oxazine family It is characterized by the presence of a naphthalene ring fused with an oxazine ring, and a nitrophenyl group attached to the oxazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Nitrophenyl)-2,3-dihydro-1h-naphtho[1,2-e][1,3]oxazine typically involves a multicomponent reaction. One common method is the three-component condensation of 2-naphthol, aldehydes, and urea in the presence of catalysts such as nano-silica-supported ferric chloride, potassium carbonate, and copper nanoparticles . The reaction is carried out under controlled conditions to ensure the formation of the desired oxazine ring.
Industrial Production Methods: Industrial production methods for this compound are not well-documented, but the principles of multicomponent reactions and the use of heterogeneous catalysts can be applied to scale up the synthesis. The use of eco-friendly and cost-effective catalysts is preferred to align with green chemistry principles.
Chemical Reactions Analysis
Types of Reactions: 2-(2-Nitrophenyl)-2,3-dihydro-1h-naphtho[1,2-e][1,3]oxazine undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The compound can undergo nucleophilic substitution reactions at the oxazine ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalysts like palladium on carbon or hydrogen gas are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives.
Substitution: Substituted oxazine derivatives.
Scientific Research Applications
2-(2-Nitrophenyl)-2,3-dihydro-1h-naphtho[1,2-e][1,3]oxazine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 2-(2-Nitrophenyl)-2,3-dihydro-1h-naphtho[1,2-e][1,3]oxazine involves its interaction with biological targets. The nitrophenyl group can undergo reduction to form an amino group, which can then interact with enzymes or receptors in biological systems. The oxazine ring can also participate in hydrogen bonding and other interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
2-Naphthol: A precursor in the synthesis of various heterocyclic compounds.
1,3-Oxazine: A related oxazine compound with different substitution patterns.
Benzoxazine: A bicyclic compound formed by the fusion of a benzene ring with an oxazine ring.
Uniqueness: 2-(2-Nitrophenyl)-2,3-dihydro-1h-naphtho[1,2-e][1,3]oxazine is unique due to the presence of both a nitrophenyl group and a naphthalene-fused oxazine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
6638-19-3 |
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Molecular Formula |
C18H14N2O3 |
Molecular Weight |
306.3 g/mol |
IUPAC Name |
2-(2-nitrophenyl)-1,3-dihydrobenzo[f][1,3]benzoxazine |
InChI |
InChI=1S/C18H14N2O3/c21-20(22)17-8-4-3-7-16(17)19-11-15-14-6-2-1-5-13(14)9-10-18(15)23-12-19/h1-10H,11-12H2 |
InChI Key |
YKYNBPFPKVCTRR-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=CC3=CC=CC=C23)OCN1C4=CC=CC=C4[N+](=O)[O-] |
Origin of Product |
United States |
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